4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

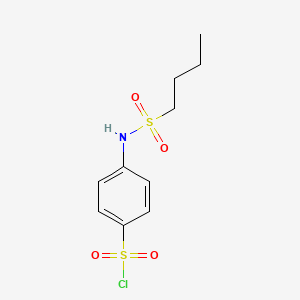

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with butane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters

Reduction: Formation of sulfonamide

Oxidation: Formation of sulfonic acids

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines, alcohols, and thiols, facilitating the formation of sulfonamide derivatives and other complex molecules.

Biological Applications

In biological research, 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is utilized to modify biomolecules for studying biological processes. Specifically, it acts as an inhibitor of dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria. By mimicking the natural substrate, it competes for binding at the enzyme's active site, effectively inhibiting bacterial growth by disrupting nucleotide production.

Pharmaceutical Development

The compound plays a role in pharmaceutical development , particularly as a precursor for creating novel drug candidates. Its ability to inhibit key biological pathways makes it a candidate for developing antibiotics or other therapeutics targeting bacterial infections .

Case Study 1: Inhibition of Bacterial Growth

A study demonstrated that derivatives of sulfonamides, including this compound, effectively inhibited the growth of various bacterial strains by targeting folic acid synthesis. The inhibition mechanism was characterized through kinetic studies that confirmed its role as a competitive inhibitor .

Case Study 2: Synthesis of Drug Candidates

Research highlighted the use of this compound in synthesizing potent HIV protease inhibitors. By incorporating sulfonamide structures into drug designs, researchers achieved improved binding affinities and selectivity against resistant viral strains. This illustrates the compound's utility in medicinal chemistry for developing antiviral therapies .

Mecanismo De Acción

The mechanism of action of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules . The sulfonamide group also plays a role in the compound’s interactions with biological targets, such as enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Methylsulfonamido)benzene-1-sulfonyl chloride

- 4-(Ethylsulfonamido)benzene-1-sulfonyl chloride

- 4-(Propylsulfonamido)benzene-1-sulfonyl chloride

Uniqueness

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to its specific combination of sulfonamide and sulfonyl chloride functional groups, which provide distinct reactivity and versatility in organic synthesis . This compound’s longer butane chain compared to its methyl, ethyl, and propyl analogs can influence its solubility, reactivity, and interactions with biological targets .

Actividad Biológica

4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonamide functional groups, which have been shown to interact with various biological targets, influencing physiological processes such as blood pressure regulation and enzyme inhibition.

- Molecular Formula : C₉H₁₃ClN₃O₃S₂

- Molecular Weight : 299.3 g/mol

- CAS Number : 860243-18-1

The biological activity of sulfonamides, including this compound, often involves their interaction with calcium channels and other protein targets. Research indicates that these compounds can modulate the activity of calcium channels, leading to changes in vascular resistance and perfusion pressure, which are critical in cardiovascular health .

1. Cardiovascular Effects

A study examining the effects of various benzenesulfonamide derivatives on perfusion pressure demonstrated that this compound could potentially lower coronary resistance. This was evidenced by a significant decrease in perfusion pressure when tested against control conditions .

Table 1: Effects on Coronary Resistance

| Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|

| Control | - | Baseline |

| This compound | 0.001 | Decreased |

| 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 | Moderate |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |

2. Enzyme Inhibition

Sulfonamides have been identified as potential enzyme inhibitors, particularly in the context of metabolic pathways involving carbonic anhydrases and other enzymes. The binding affinity of these compounds to specific enzymes can lead to altered metabolic rates and physiological responses.

Study on Calcium Channel Interaction

In a theoretical-experimental study, the interaction of sulfonamide derivatives with calcium channels was evaluated using molecular docking techniques. The results suggested that compounds like this compound could inhibit calcium channel activity, thereby influencing vascular tone and blood pressure regulation .

Pharmacokinetics and Toxicity

Pharmacokinetic studies using computational models indicated that the compound exhibits favorable absorption characteristics but may also present toxicity risks at higher concentrations. Theoretical evaluations suggested a half-life of approximately 0.257 hours and low clearance rates, indicating potential accumulation in biological systems .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (T₁/₂) | 0.257 hours |

| Clearance (CL) | 1.127 ml/min/kg |

| Volume Distribution (VD) | 1.887 ml/min |

Propiedades

IUPAC Name |

4-(butylsulfonylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSFHDRQHLTCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.